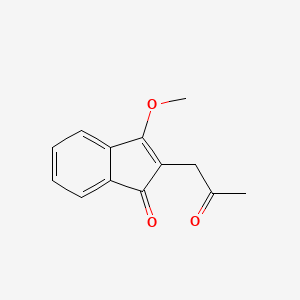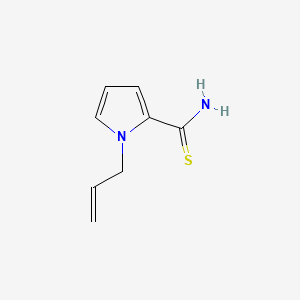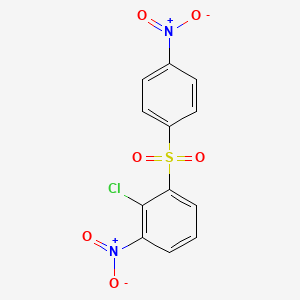
2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene is an organic compound with a complex structure that includes both nitro and sulfonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method includes the nitration of chlorobenzene to form 2-chloro-1-nitrobenzene, followed by sulfonation to introduce the sulfonyl group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of strong acids and the potential hazards associated with nitro compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of nitro and sulfonyl groups makes the aromatic ring less reactive towards electrophilic substitution, but it can still undergo reactions under specific conditions.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Requires strong electrophiles and catalysts.
Reduction: Hydrogen gas with a metal catalyst or chemical reductants.
Nucleophilic Substitution: Strong nucleophiles like hydroxide ions under basic conditions.
Major Products
Reduction: Amino derivatives of the compound.
Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of advanced materials due to its unique structural properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the sulfonyl group can interact with nucleophiles. These interactions can lead to the formation of reactive intermediates that can further react with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Similar in structure but lacks the chlorine atom and additional nitro group.
4-Nitrochlorobenzene: Contains a nitro group and a chlorine atom but lacks the sulfonyl group.
Propriétés
Numéro CAS |
104044-72-6 |
|---|---|
Formule moléculaire |
C12H7ClN2O6S |
Poids moléculaire |
342.71 g/mol |
Nom IUPAC |
2-chloro-1-nitro-3-(4-nitrophenyl)sulfonylbenzene |
InChI |
InChI=1S/C12H7ClN2O6S/c13-12-10(15(18)19)2-1-3-11(12)22(20,21)9-6-4-8(5-7-9)14(16)17/h1-7H |
Clé InChI |
VYKRDTRRTRFITL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[(2-Chloroethyl)sulfanyl]propyl}benzene](/img/structure/B14328213.png)
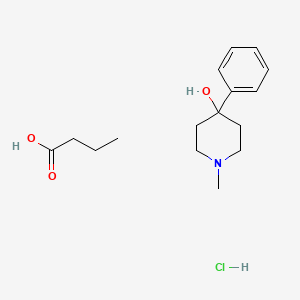
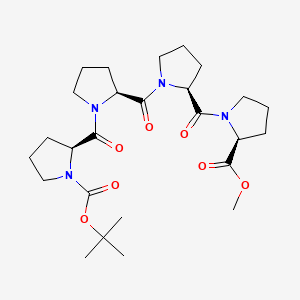
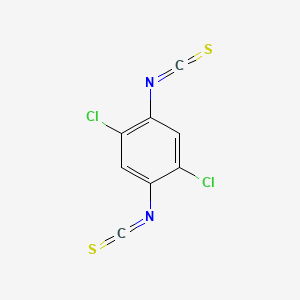
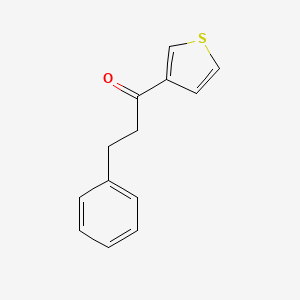
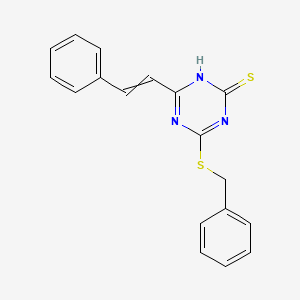
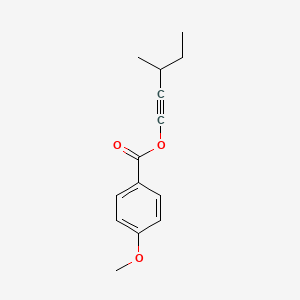

![2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one](/img/structure/B14328254.png)
![3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione](/img/structure/B14328256.png)
![3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile](/img/structure/B14328257.png)
